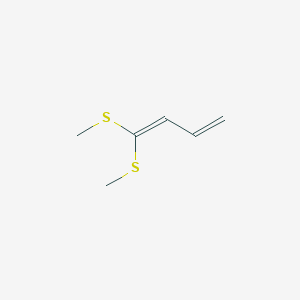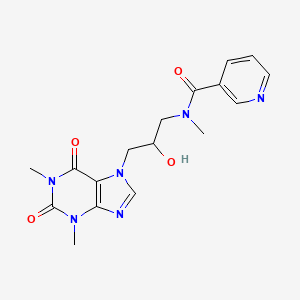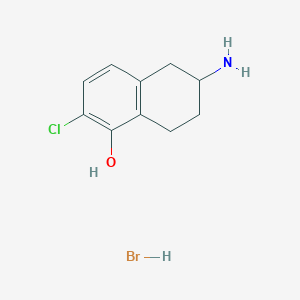
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that belongs to the class of tetralins Tetralins are bicyclic aromatic compounds that are derivatives of naphthalene
Vorbereitungsmethoden
The synthesis of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps One common synthetic route starts with the chlorination of 5,6,7,8-tetrahydronaphthalen-1-ol to introduce the chlorine atom at the 2-positionThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid .
Analyse Chemischer Reaktionen
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding alcohol and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as alterations in neurotransmitter levels and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetralin structure but lacks the chlorine and hydroxyl groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: This compound is similar but does not have the chlorine atom at the 2-position.
6-Aminotetralin: This compound is another tetralin derivative with an amino group but differs in the position of other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67544-46-1 |
|---|---|
Molekularformel |
C10H13BrClNO |
Molekulargewicht |
278.57 g/mol |
IUPAC-Name |
6-amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13;/h1,4,7,13H,2-3,5,12H2;1H |
InChI-Schlüssel |
LEXHWWDGBHVJIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C=CC(=C2O)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



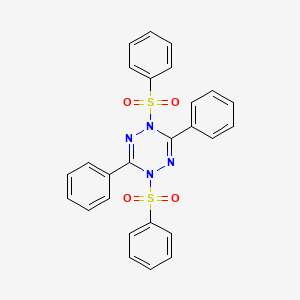
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
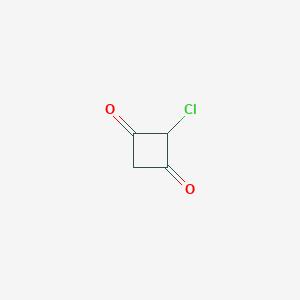
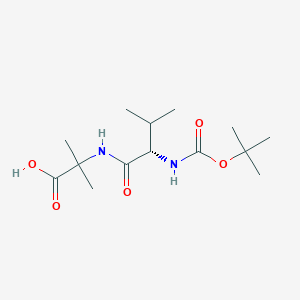
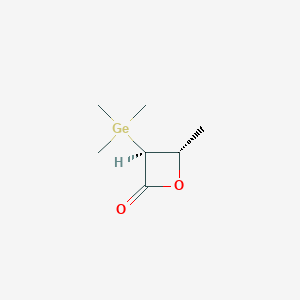
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

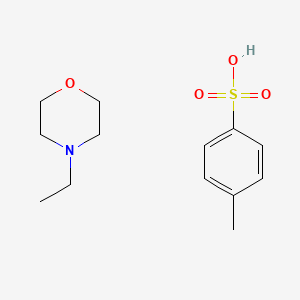
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
